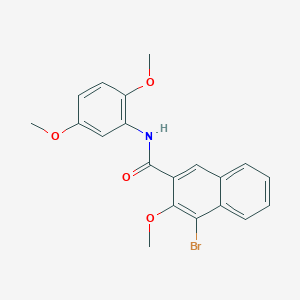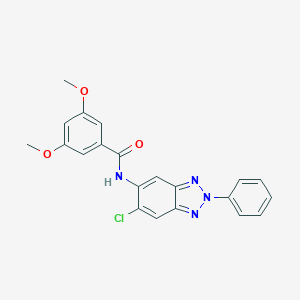
N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide, also known as BF-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide in organic electronics and photovoltaics is attributed to its electron-transporting properties. In OLEDs, N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide acts as a hole-blocking layer, which improves the efficiency of the device. In DSSCs, N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide acts as a sensitizer, absorbing light and injecting electrons into the conduction band of the semiconductor.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide. However, it has been found to have low toxicity in vitro and in vivo studies, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide is its high yield and purity during synthesis, making it easy to obtain in large quantities for lab experiments. However, one limitation is its limited solubility in common organic solvents, which may affect its application in certain experiments.
将来の方向性
There are several future directions for research on N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide. One direction is to further explore its potential applications in organic electronics, optoelectronics, and photovoltaics. Another direction is to investigate its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, future research can focus on modifying the chemical structure of N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide to improve its solubility and other properties for various applications.
In conclusion, N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide is a chemical compound that has potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide can lead to new discoveries and advancements in these fields.
合成法
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with 2-amino-1,3-benzothiazole-4-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide in high yield and purity.
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to have good electron-transporting properties and can be used as a hole-blocking layer in organic light-emitting diodes (OLEDs). N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide has also been studied as a sensitizer in dye-sensitized solar cells (DSSCs) due to its strong absorption in the visible region.
特性
製品名 |
N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide |
|---|---|
分子式 |
C13H8FN3OS |
分子量 |
273.29 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H8FN3OS/c14-9-4-1-3-8(7-9)13(18)15-10-5-2-6-11-12(10)17-19-16-11/h1-7H,(H,15,18) |
InChIキー |
ACCNFOLRAIBBSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=NSN=C32 |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=NSN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)
